![molecular formula C8H6N2OS B2456820 2-Benzoxazolecarbothioamide CAS No. 4728-27-2](/img/structure/B2456820.png)
2-Benzoxazolecarbothioamide
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Overview
Description
Benzoxazole is a heterocyclic compound that is a fusion of benzene and oxazole rings . It is a planar molecule and is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Synthesis Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . The exact molecular structure of “2-Benzoxazolecarbothioamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives would depend on the specific functional groups present in the molecule. The reactivity of “2-Benzoxazolecarbothioamide” would likely be influenced by the carbothioamide group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzoxazolecarbothioamide” would depend on its specific molecular structure. In general, benzoxazole derivatives are expected to have properties typical of aromatic heterocycles .Scientific Research Applications
- Benzoxazolecarbothioamide derivatives have been synthesized and evaluated for their pharmacological activities against cancer. They interact with key biological targets, including VEGFR-2, which plays a crucial role in tumor angiogenesis . These compounds hold promise as potential inhibitors in cancer therapy.
Anticancer Properties
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-benzoxazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXMYOBSPMTLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazole-2-carbothioamide | |
CAS RN |
4728-27-2 |
Source
|
Record name | 1,3-benzoxazole-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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